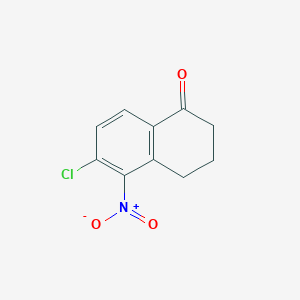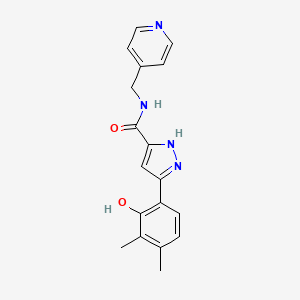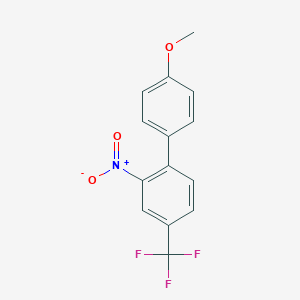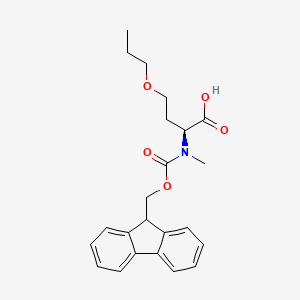
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C10H8ClNO3 It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one typically involves the nitration of 6-chloro-3,4-dihydro-2H-naphthalen-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 6-chloro-5-amino-3,4-dihydro-2H-naphthalen-1-one.
Substitution: 6-substituted-5-nitro-3,4-dihydro-2H-naphthalen-1-one derivatives.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
科学的研究の応用
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and chloro groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in electrophilic aromatic substitution reactions.
類似化合物との比較
Similar Compounds
6-chloro-3,4-dihydro-2H-naphthalen-1-one: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-nitro-3,4-dihydro-2H-naphthalen-1-one:
6-amino-3,4-dihydro-2H-naphthalen-1-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both chloro and nitro groups on the naphthalene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClNO3/c11-8-5-4-6-7(10(8)12(14)15)2-1-3-9(6)13/h4-5H,1-3H2 |
InChIキー |
ZFOVGKGZDFQZJM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2[N+](=O)[O-])Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Butoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085875.png)
![7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085879.png)

![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14085891.png)
![3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B14085899.png)

![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B14085920.png)


![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)


